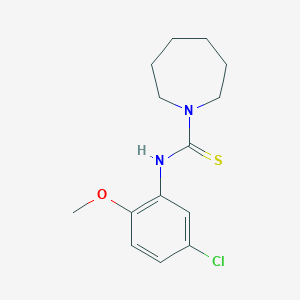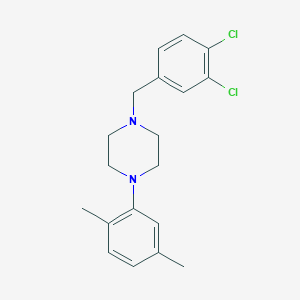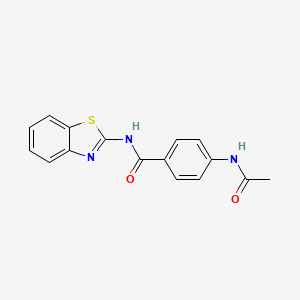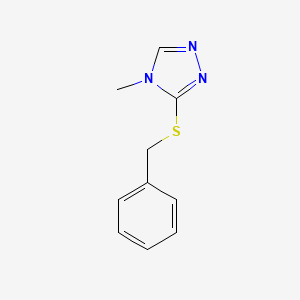
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide, also known as CMAT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CMAT belongs to the class of thioamides and is known for its unique biochemical and physiological properties.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antimicrobial, antifungal, and antitumor properties. This compound has also been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of anxiety and seizures.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the interaction of the compound with certain proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which can improve cognitive function. Additionally, this compound has been shown to modulate the activity of certain receptors such as GABA-A receptors, which can help regulate anxiety and seizures.
实验室实验的优点和局限性
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide in lab experiments is its unique biochemical and physiological properties. This compound has been shown to possess antimicrobial, antifungal, and antitumor properties, which make it a potential candidate for the development of new drugs. Additionally, this compound has been shown to inhibit the activity of certain enzymes and modulate the activity of certain receptors, which can be useful in studying the pathogenesis of various diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to have cytotoxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide. One area of research could focus on the development of new drugs based on the structure of this compound. Additionally, research could be conducted to further understand the mechanism of action of this compound and its interactions with various proteins and enzymes in the body. Furthermore, research could be conducted to explore the potential use of this compound in the treatment of various diseases such as Alzheimer's disease, anxiety, and seizures. Finally, research could be conducted to further explore the toxicity of this compound and its effects on the body.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide involves the reaction of 5-chloro-2-methoxyaniline with 1-azepanethiol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is isolated through a series of purification steps. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-18-13-7-6-11(15)10-12(13)16-14(19)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKFOPYPAQZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)


![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)